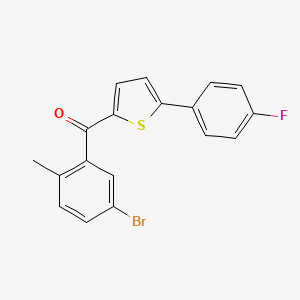

(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

Overview

Description

(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone is a synthetic organic compound with the molecular formula C18H12BrFOS It is characterized by the presence of a bromine atom, a methyl group, and a fluorophenyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-methylbenzoic acid and 4-fluorophenylthiophene.

Formation of Intermediate: The 5-bromo-2-methylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Coupling Reaction: The acid chloride is then reacted with 4-fluorophenylthiophene in the presence of a base such as triethylamine (TEA) to form the desired ketone product.

The reaction conditions typically involve:

Temperature: Reflux conditions for the formation of the acid chloride.

Solvent: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Catalysts: Catalysts such as N,N-dimethylformamide (DMF) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes:

Large-scale reactors: For the reflux and coupling reactions.

Automated systems: To control temperature, pressure, and reaction times precisely.

Purification processes: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Cross-Coupling Reactions: The thiophene ring can participate in cross-coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the development of new materials and catalysts.

Biology and Medicine

This compound is of interest in medicinal chemistry for its potential biological activities. It is an intermediate in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structural properties make it valuable for developing new drugs and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, particularly in its role as an intermediate for Canagliflozin, involves the inhibition of the SGLT2 protein. This inhibition reduces glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels in patients with type 2 diabetes.

Comparison with Similar Compounds

Similar Compounds

- (5-Bromo-2-methylphenyl)(5-(4-chlorophenyl)thiophen-2-yl)methanone

- (5-Bromo-2-methylphenyl)(5-(4-methylphenyl)thiophen-2-yl)methanone

- (5-Bromo-2-methylphenyl)(5-(4-methoxyphenyl)thiophen-2-yl)methanone

Uniqueness

(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly valuable in drug development.

Biological Activity

The compound (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone , also known by its CAS number 1132832-75-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C18H12BrFOS

- Molecular Weight : 373.25 g/mol

- Structure : The compound features a bromo-substituted aromatic ring and a thiophene moiety, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antibacterial Activity : Chalcone derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies show that related compounds can achieve minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound's structural features suggest potential antifungal activity. Chalcones have been reported to inhibit fungal cell wall synthesis, with MIC values reported around 3.90 µg/mL against Candida albicans .

- Anticancer Properties : There is growing evidence that thiophene-containing compounds exhibit anticancer activity. Studies have shown that similar structures can inhibit tumor growth in breast and lung cancer models .

- Anti-inflammatory Effects : The anti-inflammatory potential of chalcones has been documented, suggesting that this compound may modulate inflammatory pathways effectively .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Studies suggest that compounds with similar structures can disrupt bacterial membranes, leading to cell death. This effect is particularly pronounced against Gram-positive bacteria due to their thicker peptidoglycan layers .

- Inhibition of Enzymatic Pathways : Some chalcone derivatives inhibit key enzymes involved in cancer cell proliferation and survival, thereby inducing apoptosis in cancer cells .

Case Studies

-

Antibacterial Evaluation :

A study evaluated the antibacterial efficacy of various chalcone derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent activity against MRSA strains, with MIC values significantly lower than traditional antibiotics . -

Anticancer Activity :

Research involving the synthesis and testing of thiophene-based compounds revealed that this compound analogs showed promising results in inhibiting the growth of leukemia cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Data Tables

Properties

IUPAC Name |

(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrFOS/c1-11-2-5-13(19)10-15(11)18(21)17-9-8-16(22-17)12-3-6-14(20)7-4-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNLQVKYUASMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132832-75-7 | |

| Record name | (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132832757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-BROMO-2-METHYLPHENYL)(5-(4-FLUOROPHENYL)-2-THIENYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WU245T9GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.